Sirt1-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sirt1-IN-2 is a compound known for its inhibitory effects on Silent Information Regulator 1 (SIRT1), a member of the sirtuin family of proteins. SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in regulating various cellular processes, including aging, inflammation, and metabolism . This compound has garnered significant attention in scientific research due to its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sirt1-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route often begins with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Sirt1-IN-2 undergoes various chemical reactions, including:

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Sirt1-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Sirt1-IN-2 exerts its effects by inhibiting the deacetylase activity of SIRT1. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions. The molecular targets of this compound include key proteins involved in cellular metabolism, stress response, and aging pathways . By modulating these pathways, this compound can influence various physiological processes and potentially provide therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Sirtinol: Another SIRT1 inhibitor with a similar mechanism of action but different chemical structure.

EX-527: A potent and selective SIRT1 inhibitor used in various research studies.

Suramin: An analog with inhibitory effects on SIRT1, though it also targets other proteins.

Uniqueness of Sirt1-IN-2

This compound is unique due to its specific inhibitory activity on SIRT1 and its potential therapeutic applications in a wide range of diseases. Its distinct chemical structure allows for selective targeting of SIRT1, making it a valuable tool in scientific research and drug development .

Biological Activity

Sirt1-IN-2 is a selective inhibitor of SIRT1, a member of the sirtuin family of NAD+-dependent deacetylases that play critical roles in various biological processes, including aging, metabolism, and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.

SIRT1 regulates numerous biological processes by deacetylating various substrates, including histones and non-histone proteins. Inhibition of SIRT1 by this compound has been shown to impact several key cellular pathways:

- Inflammation : SIRT1 inhibition can activate pro-inflammatory pathways, particularly through the NF-κB signaling cascade. This activation leads to increased expression of inflammatory cytokines such as TNFα and IL-1β, which are crucial in the inflammatory response .

- DNA Repair : Studies indicate that SIRT1 plays a role in DNA damage repair mechanisms. Inhibition of SIRT1 can lead to increased DNA damage markers and impaired repair processes, particularly in the context of oxidative stress .

- Metabolic Regulation : SIRT1 influences glucose metabolism and insulin sensitivity. Inhibition by this compound may exacerbate insulin resistance and metabolic dysregulation, contributing to conditions such as type 2 diabetes .

Effects on Cellular Pathways

The biological activity of this compound extends to various cellular pathways:

- Cell Cycle and Apoptosis : SIRT1 is involved in regulating cell cycle progression and apoptosis. Its inhibition can lead to altered cell survival rates and increased susceptibility to apoptosis under stress conditions .

- Oxidative Stress Response : By modulating antioxidant enzyme expression, SIRT1 contributes to cellular defense against oxidative stress. Inhibition can reduce the expression of key antioxidants like superoxide dismutase (SOD), thereby increasing cellular vulnerability to oxidative damage .

Case Studies and Research Findings

Recent studies have highlighted the implications of this compound in different biological contexts:

- Atherosclerosis : In a murine model, treatment with the SIRT1-specific inhibitor EX-527 (similar in action to this compound) resulted in increased atherosclerotic lesion size due to enhanced macrophage infiltration and impaired autophagy. This suggests that inhibiting SIRT1 may exacerbate cardiovascular diseases by promoting inflammation and cellular dysfunction .

- Diabetes : Research indicates that pharmacological activation of SIRT1 reduces DNA damage-induced calcification in diabetic models. Conversely, inhibition with compounds like this compound could accelerate disease progression by impairing DNA repair mechanisms and promoting inflammation .

- Cancer : Elevated levels of SIRT1 have been associated with poor prognosis in various cancers. Inhibition may provide therapeutic benefits by enhancing apoptosis in cancer cells while simultaneously modulating inflammatory responses that contribute to tumor progression .

Data Table: Biological Effects of this compound

Properties

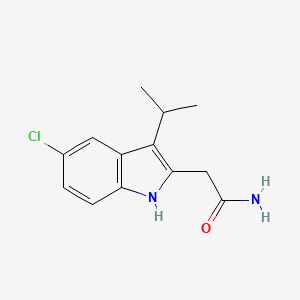

Molecular Formula |

C13H15ClN2O |

|---|---|

Molecular Weight |

250.72 g/mol |

IUPAC Name |

2-(5-chloro-3-propan-2-yl-1H-indol-2-yl)acetamide |

InChI |

InChI=1S/C13H15ClN2O/c1-7(2)13-9-5-8(14)3-4-10(9)16-11(13)6-12(15)17/h3-5,7,16H,6H2,1-2H3,(H2,15,17) |

InChI Key |

IFPRJIBVYBLMFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(NC2=C1C=C(C=C2)Cl)CC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.